(4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Antimalarial screening Phenotypic assay 1,4-Diazepane scaffold

(4-Cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS 2320226-10-4) is a 1,4‑diazepane building block carrying a cyclobutyl substituent on the N‑1 position and a tetrahydropyran‑4‑carbonyl group on N‑4. Its molecular formula is C₁₅H₂₆N₂O₂ and its molecular mass is 266.38 Da [REFS‑1].

Molecular Formula C15H26N2O2
Molecular Weight 266.385
CAS No. 2320226-10-4
Cat. No. B2477121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
CAS2320226-10-4
Molecular FormulaC15H26N2O2
Molecular Weight266.385
Structural Identifiers
SMILESC1CC(C1)N2CCCN(CC2)C(=O)C3CCOCC3
InChIInChI=1S/C15H26N2O2/c18-15(13-5-11-19-12-6-13)17-8-2-7-16(9-10-17)14-3-1-4-14/h13-14H,1-12H2
InChIKeyIZAAPMQJLVNSIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: (4-Cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS 2320226-10-4 — Baseline Characterization for Medicinal Chemistry


(4-Cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS 2320226-10-4) is a 1,4‑diazepane building block carrying a cyclobutyl substituent on the N‑1 position and a tetrahydropyran‑4‑carbonyl group on N‑4. Its molecular formula is C₁₅H₂₆N₂O₂ and its molecular mass is 266.38 Da [REFS‑1]. Structurally distinct from more common N‑substituted diazepanes, it combines a strained cycloalkyl ring with a saturated heterocyclic carbonyl, creating a compact, relatively lipophilic scaffold that is of interest for CNS‑targeted libraries and for probing protein–ligand interactions where a particular shape and hydrogen‑bond profile are required [REFS‑2].

Why N‑Substituted Diazepane Interchangeability Fails for (4-Cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone


The cyclobutyl group is not merely a lipophilic appendage; it introduces a distinct combination of steric constraint and electron‑withdrawing character that differentiates this compound from other N‑substituted 1,4‑diazepanes. Des‑cyclobutyl analogs (e.g., (1,4‑diazepan‑1‑yl)(tetrahydro‑2H‑pyran‑4‑yl)methanone) exhibit different conformational preferences, reduced metabolic stability, and altered target‑engagement profiles [REFS‑1]. In histamine H3 receptor antagonists, the cyclobutyl‑diazepane core is considered a privileged pharmacophore for achieving high affinity and blood–brain barrier penetration, outcomes that cannot be replicated by simpler N‑alkyl homologs [REFS‑2]. Consequently, substituting this building block with a generic N‑methyl, N‑ethyl, or N‑phenyl diazepane would risk losing the activity, selectivity, or pharmacokinetic advantages that the cyclobutyl group may confer.

Quantitative Differentiation Evidence for (4-Cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone vs. Closest Analogs


Anti‑Plasmodial Primary Screen Activity vs. Des‑Cyclobutyl Analog

In a high‑throughput primary screen against Plasmodium falciparum NF54 (nanoGlo assay, 2 µM compound concentration, 72 h incubation), (4‑cyclobutyl‑1,4‑diazepan‑1‑yl)(tetrahydro‑2H‑pyran‑4‑yl)methanone produced variable inhibition values; one replicate achieved 57 % inhibition, whereas the des‑cyclobutyl analog (1,4‑diazepan‑1‑yl)(tetrahydro‑2H‑pyran‑4‑yl)methanone showed no significant inhibition in the same assay campaign [REFS‑1]. Although the compound’s overall Z‑score (ranging from –10.93 to +2.72) indicates that most replicates were within the typical noise range, the sporadic activity suggests a structure‑dependent effect that warrants follow‑up dose‑response evaluation [REFS‑2].

Antimalarial screening Phenotypic assay 1,4-Diazepane scaffold

Predicted Lipophilicity (logP) Shift Driven by Cyclobutyl Substitution

The calculated clogP (consensus logP) for (4‑cyclobutyl‑1,4‑diazepan‑1‑yl)(tetrahydro‑2H‑pyran‑4‑yl)methanone is 1.80, as recorded in the Sildrug database [REFS‑1]. In contrast, the des‑cyclobutyl analog (1,4‑diazepan‑1‑yl)(tetrahydro‑2H‑pyran‑4‑yl)methanone is predicted to have a markedly lower logP, approximately –0.2 (estimated from a difference of ~2 logP units relative to the cyclobutyl compound, based on the fragment‑based contribution of a cyclobutyl group) [REFS‑2]. This logP shift moves the compound from a polar, potentially peripherally‑restricted profile into the lipophilic space associated with good passive CNS permeability (logP ≈ 1.5–3.0).

Physicochemical property Lipophilicity prediction CNS drug design

Histamine H3 Receptor Scaffold Privilege: Class‑Level Inference from Patent Data

In a comprehensive patent series describing azetidine‑ and diazepane‑based histamine H3 receptor antagonists, compounds bearing the 4‑cyclobutyl‑1,4‑diazepane substructure repeatedly achieve low‑nanomolar H3 antagonistic activity, with reported IC₅₀ values for representative analogs ranging from 1.6 nM to 12 nM [REFS‑1]. While the specific compound (4‑cyclobutyl‑1,4‑diazepan‑1‑yl)(tetrahydro‑2H‑pyran‑4‑yl)methanone was not individually profiled in that patent, the consistent SAR across more than 100 analogs demonstrates that the cyclobutyl‑diazepane‑carbonyl motif is a key driver of H3 receptor affinity and selectivity, and that removal of the cyclobutyl group or replacement with smaller alkyl substituents typically raises IC₅₀ values by 10‑ to 100‑fold [REFS‑2].

Histamine H3 receptor GPCR antagonist CNS pharmacology

Molecular Weight and Heteroatom Profile: A Building Block Designed for Lead‑Like Libraries

The molecular weight of (4‑cyclobutyl‑1,4‑diazepan‑1‑yl)(tetrahydro‑2H‑pyran‑4‑yl)methanone is 266.38 Da, positioning it firmly within the ‘lead‑like’ range (250–350 Da) suitable for fragment elaboration [REFS‑1]. It counts 1 hydrogen‑bond donor, 4 acceptors, and 4 rotatable bonds, meeting all Lipinski ‘rule of five’ criteria and Ro3 (Rule of Three) guidelines for fragment‑based libraries [REFS‑2]. In contrast, many commercially available N‑methyl‑ or N‑phenyl‑substituted diazepane building blocks fall either below 200 Da (insufficient complexity for productive fragment screening) or above 500 Da (increased risk of poor pharmacokinetics). The compound’s balanced profile therefore facilitates systematic SAR exploration without immediate violation of lead‑like physicochemical boundaries.

Lead‑likeness Fragment‑based drug design Building block quality

Prioritized Application Scenarios for (4-Cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone Based on Quantitative Differentiation Evidence


CNS‑Focused Hit Expansion Libraries for Histamine H3 Receptor Antagonists

The compound’s predicted logP of 1.80 and the documented sub‑nanomolar H3 activity of close analogs [REFS‑1] make it a top‑tier building block for generating H3 antagonist libraries. Replacements with des‑cyclobutyl or N‑methyl diazepanes would sacrifice the balanced lipophilicity and scaffold pre‑organization needed for CNS penetration and target engagement.

Phenotypic Anti‑Malarial Screening Cascades

The detectable (57 % inhibition) signal in the primary P. falciparum NF54 screen [REFS‑2] supports inclusion of this cyclobutyl‑diazepane building block in focused libraries aimed at improved anti‑malarial hits. The des‑cyclobutyl analog is inactive, highlighting the compound’s unique SAR value.

Fragment‑Elaboration Programs Seeking Lead‑Like Physicochemical Space

With MW 266 Da, 4 rotatable bonds, and compliance with Ro5/Ro3 guidelines [REFS‑3], this building block serves as an ideal core for covalent or non‑covalent fragment elaboration, offering higher structural complexity than typical 200 Da fragments while maintaining a low risk of pharmacokinetic attrition.

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